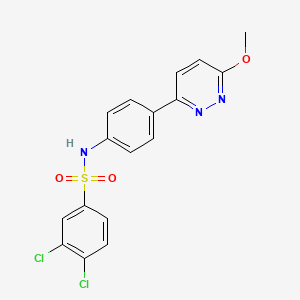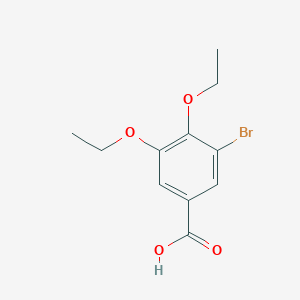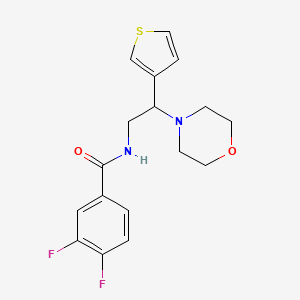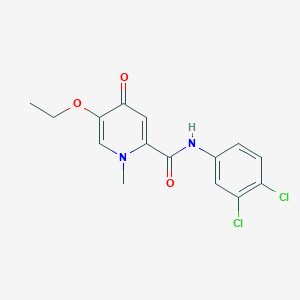![molecular formula C28H27NO5 B2493144 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-57-3](/img/structure/B2493144.png)
3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one, also known as EMD 534085, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinolinone derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. In addition, this compound 534085 has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound 534085 has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound 534085 has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. Furthermore, this compound 534085 has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. In addition, this compound 534085 has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the development of drugs for the treatment of neurological disorders. However, one limitation of using this compound 534085 in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085. One potential direction is the development of more potent and selective analogs of this compound 534085 for use as anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action of this compound 534085 and its effects on neurotransmitter activity and the immune response. Furthermore, the potential use of this compound 534085 in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
合成法
The synthesis of 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 involves the reaction of 4-ethylbenzoyl chloride with 6,7-dimethoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound 534085.
科学的研究の応用
3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one 534085 has been studied for its potential applications in various scientific fields such as cancer research, neuroscience, and immunology. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound 534085 has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Furthermore, this compound 534085 has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
特性
IUPAC Name |
3-(4-ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-5-18-6-10-20(11-7-18)27(30)23-17-29(16-19-8-12-21(32-2)13-9-19)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAINCLYKRQGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)

![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)

![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)
![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)